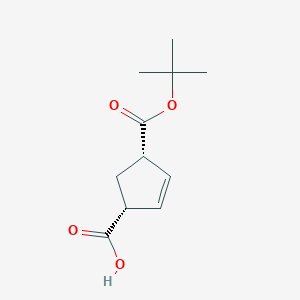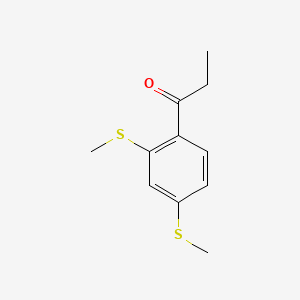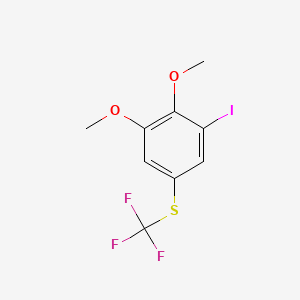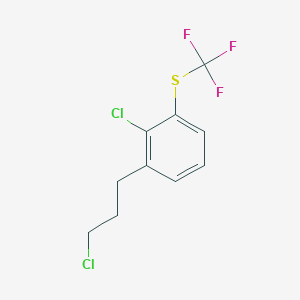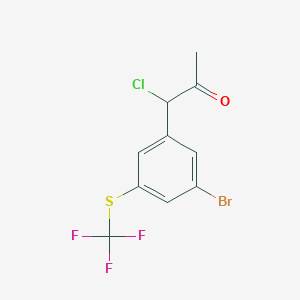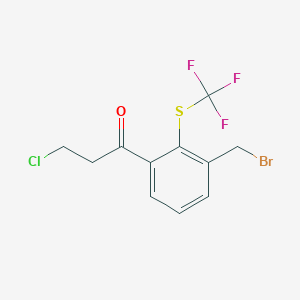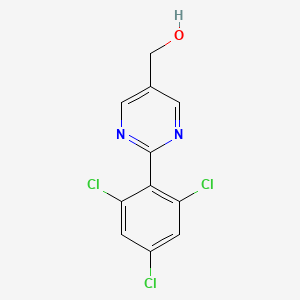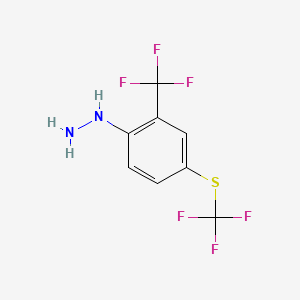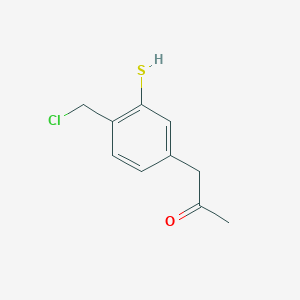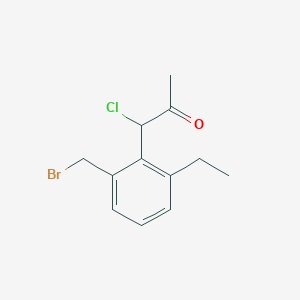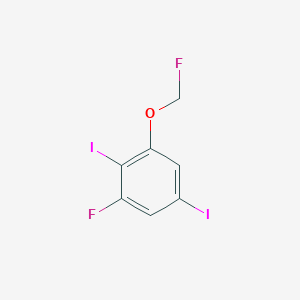
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
准备方法
The synthesis of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a hydrazine group. Common synthetic routes include:
Radical Trifluoromethylation: This method involves the use of radical intermediates to introduce trifluoromethyl groups onto aromatic compounds.
Nucleophilic Substitution: Trifluoromethylthio groups can be introduced via nucleophilic substitution reactions using appropriate reagents.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, while minimizing the use of hazardous reagents and conditions.
化学反应分析
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological systems and interactions.
作用机制
The mechanism of action of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can form strong interactions with various biological molecules, influencing their activity and function. The hydrazine moiety can also participate in redox reactions, further modulating the compound’s effects .
相似化合物的比较
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
Trifluoromethylphenylhydrazine: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
Trifluoromethylthiophenylhydrazine: Lacks the trifluoromethyl group, leading to variations in its interactions and applications.
The presence of both trifluoromethyl and trifluoromethylthio groups in this compound makes it unique, offering a combination of properties not found in other similar compounds.
属性
分子式 |
C8H6F6N2S |
|---|---|
分子量 |
276.20 g/mol |
IUPAC 名称 |
[3-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S/c9-7(10,11)4-2-1-3-5(16-15)6(4)17-8(12,13)14/h1-3,16H,15H2 |
InChI 键 |
RLWPMMQTGWVLAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)NN)SC(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



